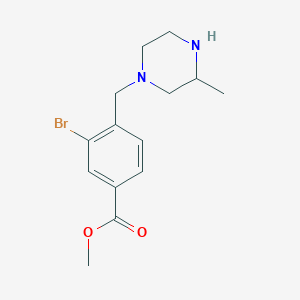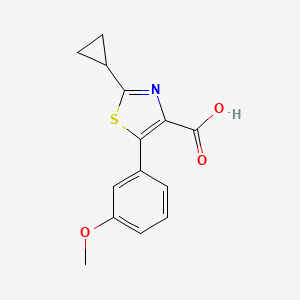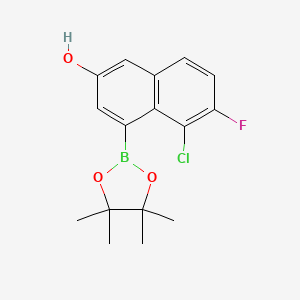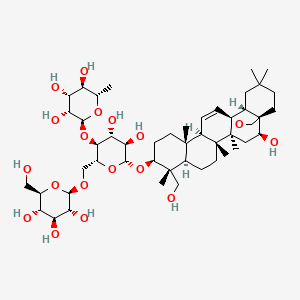
1-(5,6-Dimethylpyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethylpyridin-2-YL)ethanone is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound is characterized by a pyridine ring substituted with two methyl groups at the 5 and 6 positions and an ethanone group at the 2 position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(5,6-Dimethylpyridin-2-YL)ethanone typically involves the reaction of 5,6-dimethylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5,6-Dimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5,6-Dimethylpyridin-2-YL)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dimethylpyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses. The specific pathways and targets involved depend on the biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-(5,6-Dimethylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyridin-2-YL)ethanone: This compound has methyl groups at the 4 and 6 positions of the pyridine ring, resulting in different chemical and biological properties.
1-(5-Methylpyridin-2-YL)ethanone: With only one methyl group at the 5 position, this compound exhibits distinct reactivity and applications.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-(5,6-dimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)10-7(6)2/h4-5H,1-3H3 |
Clave InChI |
COAGGFJBHCKPCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)
![6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B13928777.png)


![tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13928786.png)


![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)




![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)

